molecular formula C19H16N4O2S B293718 6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293718
M. Wt: 364.4 g/mol
InChI Key: VQIWQNHONNLNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting enzymes involved in cancer cell proliferation and inflammation (2, 3).
Biochemical and Physiological Effects:
6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis (2). It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (3).

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent inhibitory activity against cancer cells and inflammation. However, the compound has some limitations, such as its low solubility in water and limited stability under certain conditions, which may affect its efficacy in some experiments.

Future Directions

There are several future directions for the research and development of 6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Furthermore, the compound's potential as a therapeutic agent in various diseases, such as cancer and inflammation, needs to be explored further.
In conclusion, 6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific research applications. Its potent inhibitory activity against cancer cells and inflammation makes it a potential therapeutic agent in these diseases. However, further studies are needed to optimize its synthesis method, elucidate its mechanism of action, and identify its molecular targets.

Synthesis Methods

The synthesis of 6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzenesulfonamide, 4-allyloxybenzaldehyde, and 4-amino-5-mercapto-3-methyl-1,2,4-triazole in the presence of a catalyst. The reaction takes place in ethanol under reflux conditions, and the final product is obtained after purification by column chromatography (1).

Scientific Research Applications

6-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. One of the significant areas of application is in the field of medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against cancer cells (2). It has also shown potential as an anti-inflammatory agent (3).

properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O2S/c1-3-12-25-16-10-6-14(7-11-16)18-22-23-17(20-21-19(23)26-18)13-4-8-15(24-2)9-5-13/h3-11H,1,12H2,2H3

InChI Key

VQIWQNHONNLNFW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC=C

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC=C

Origin of Product

United States

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